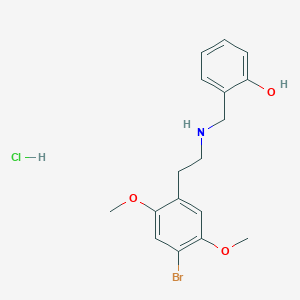

25B-NBOH hydrochloride

Description

BenchChem offers high-quality 25B-NBOH hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 25B-NBOH hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[[2-(4-bromo-2,5-dimethoxyphenyl)ethylamino]methyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BrNO3.ClH/c1-21-16-10-14(18)17(22-2)9-12(16)7-8-19-11-13-5-3-4-6-15(13)20;/h3-6,9-10,19-20H,7-8,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POIOFOVTMBOTDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CCNCC2=CC=CC=C2O)OC)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BrClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 25B-NBOH Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

25B-NBOH hydrochloride, formally known as 2-[[[2-(4-bromo-2,5-dimethoxyphenyl)ethyl]amino]methyl]-phenol, monohydrochloride, is a potent synthetic hallucinogen belonging to the phenethylamine chemical class.[1][2][3] It is a derivative of the psychedelic compound 2C-B and is structurally analogous to the well-documented 25B-NBOMe.[3][4] Primarily recognized for its high affinity and agonist activity at the serotonin 5-HT₂A and 5-HT₂C receptors, 25B-NBOH serves as a critical tool in neuropharmacological research and is also a compound of interest in forensic analysis due to its emergence as a novel psychoactive substance (NPS).[1][5][6][7] This guide provides a detailed overview of its synthesis, physicochemical properties, and analytical characterization.

Synthesis of 25B-NBOH Hydrochloride

The synthesis of 25B-NBOH hydrochloride is typically achieved through a multi-step process commencing with commercially available precursors. A common and effective route involves the reductive amination of 2-(4-bromo-2,5-dimethoxyphenyl)ethan-1-amine with salicylaldehyde.[8] The precursor phenethylamine itself can be synthesized from 2,5-dimethoxybenzaldehyde.[8]

Synthetic Pathway

The overall synthetic scheme can be visualized as a three-stage process:

-

Formation of the Phenethylamine Backbone: Synthesis of 2-(2,5-dimethoxyphenyl)ethan-1-amine from 2,5-dimethoxybenzaldehyde.

-

Halogenation: Introduction of a bromine atom at the 4-position of the phenyl ring.

-

N-Alkylation and Salt Formation: Reductive amination with salicylaldehyde to form the N-benzyl moiety, followed by conversion to the hydrochloride salt.

Experimental Protocol: Reductive Amination

This protocol outlines the final N-alkylation step, a critical reaction in the synthesis of N-benzyl phenethylamines.[8]

-

Reactant Preparation: Dissolve 2-(4-bromo-2,5-dimethoxyphenyl)ethan-1-amine (1.0 eq) and salicylaldehyde (1.1 eq) in a suitable anhydrous solvent such as ethanol or dichloromethane.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate Schiff base (imine).

-

Reduction: Cool the reaction mixture to 0°C in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise over 30 minutes, ensuring the temperature remains low.

-

Reaction Completion: Allow the mixture to warm to room temperature and stir for an additional 3-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous phase with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 25B-NBOH freebase.

-

Purification: Purify the crude product using column chromatography on silica gel.

-

Salt Formation: Dissolve the purified freebase in a minimal amount of a suitable solvent (e.g., diethyl ether). Add a solution of hydrochloric acid in diethyl ether dropwise until precipitation is complete.

-

Isolation: Collect the resulting solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 25B-NBOH hydrochloride as a solid.[9]

Physicochemical and Pharmacological Data

The fundamental properties of 25B-NBOH hydrochloride are summarized below. This data is essential for its handling, storage, and application in research.

Table 1: Chemical and Physical Properties of 25B-NBOH Hydrochloride

| Property | Value | Reference |

|---|---|---|

| Formal Name | 2-[[[2-(4-bromo-2,5-dimethoxyphenyl)ethyl]amino]methyl]-phenol, monohydrochloride | [1] |

| CAS Number | 1539266-16-4 | [1][2] |

| Molecular Formula | C₁₇H₂₀BrNO₃ • HCl | [1] |

| Formula Weight | 402.7 g/mol | [1] |

| Purity | ≥98% (as an analytical reference standard) | [1][6] |

| Formulation | A neat solid | [1][6] |

| Exact Mass [M+H]⁺ | 366.0699 |[2][10] |

Table 2: Pharmacological Profile

| Parameter | Receptor | Value (pKi) | Reference |

|---|---|---|---|

| Binding Affinity | Serotonin 5-HT₂A | 8.3 | [1][5][7] |

| Binding Affinity | Serotonin 5-HT₂C | 9.4 |[1][5][7] |

Characterization and Analytical Methods

Definitive identification and characterization of 25B-NBOH hydrochloride require a combination of modern analytical techniques.

Mass Spectrometry (MS)

High-resolution mass spectrometry is a cornerstone for the characterization of novel phenethylamines.[11][12]

-

Methodology (LC-QTOF-MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).

-

Chromatography: Inject the sample into a liquid chromatography system, typically using a C18 reversed-phase column with a gradient elution of water and acetonitrile (both containing a modifier like formic acid).

-

Ionization: Utilize electrospray ionization (ESI) in positive ion mode.

-

Mass Analysis: Analyze the ions using a Quadrupole Time-of-Flight (QTOF) mass spectrometer to obtain high-resolution mass data.

-

-

Expected Results: The protonated molecule [M+H]⁺ for the freebase is observed at an exact mass of m/z 366.0699.[2][10] Tandem MS (MS/MS) analysis reveals characteristic fragmentation patterns, notably the loss of the hydroxybenzyl group, resulting in a fragment ion at m/z 107.0491, and the remaining phenethylamine backbone at m/z 260.0281.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural elucidation by mapping the carbon-hydrogen framework.

-

Methodology:

-

Sample Preparation: Dissolve an accurately weighed sample (5-10 mg) in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Data Acquisition: Acquire one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

-

Expected Results: The ¹H NMR spectrum will show distinct signals for the aromatic protons on both phenyl rings, the methoxy groups, and the aliphatic protons of the ethylamine bridge. 2D NMR experiments are used to confirm the connectivity of the atoms and finalize the structural assignment.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule.

-

Methodology (ATR-FTIR):

-

Place a small amount of the solid sample directly onto the attenuated total reflectance (ATR) crystal.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Expected Results: The spectrum will display characteristic absorption bands corresponding to O-H (phenol), N-H (secondary amine salt), C-H (aromatic and aliphatic), C-O (ether), and C-Br stretches, confirming the presence of key functional groups.[9]

Mechanism of Action and Signaling Pathway

25B-NBOH exerts its potent psychedelic effects primarily through its action as an agonist at the serotonin 5-HT₂A receptor.[2][3] This receptor is a G-protein coupled receptor (GPCR) linked to the Gq/11 signaling pathway.

References

- 1. caymanchem.com [caymanchem.com]

- 2. cfsre.org [cfsre.org]

- 3. m.psychonautwiki.org [m.psychonautwiki.org]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 25B-NBOH (hydrochloride) - Analytical Standards - CAT N°: 18328 [bertin-bioreagent.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. repositorio.ufmg.br [repositorio.ufmg.br]

- 9. researchgate.net [researchgate.net]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. d.lib.msu.edu [d.lib.msu.edu]

- 12. researchgate.net [researchgate.net]

25B-NBOH Hydrochloride: An In-depth Technical Guide on its Mechanism of Action at the 5-HT2A Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

25B-NBOH hydrochloride is a potent and selective agonist for the serotonin 2A receptor (5-HT2A), a key G protein-coupled receptor (GPCR) implicated in a wide range of neurological processes, including cognition, mood, and perception. As a member of the N-benzylphenethylamine class of compounds, 25B-NBOH has garnered significant interest within the scientific community for its potential as a research tool to probe the intricacies of 5-HT2A receptor signaling. This technical guide provides a comprehensive overview of the mechanism of action of 25B-NBOH hydrochloride at the 5-HT2A receptor, with a focus on its binding characteristics, downstream signaling pathways, and the experimental methodologies used to elucidate these properties. While comprehensive data for 25B-NBOH is still emerging, this guide incorporates data from closely related and well-studied analogs, such as 25CN-NBOH and other NBOH/NBOMe compounds, to provide a thorough understanding of its pharmacological profile.

Quantitative Pharmacological Data

The interaction of 25B-NBOH and related compounds with the 5-HT2A receptor has been characterized through various in vitro assays. The following tables summarize key quantitative data, including binding affinity (Ki), functional potency (EC50), and efficacy (Emax). It is important to note that while direct data for 25B-NBOH is limited in the public domain, the data for its close analogs provide valuable insights into its likely pharmacological profile.

Table 1: Binding Affinity of NBOH Analogs at the Human 5-HT2A Receptor

| Compound | Radioligand | Assay Type | Ki (nM) | Reference |

| 25CN-NBOH | [³H]ketanserin | Radioligand Binding | ~1.4 (pKi 8.88) | [1] |

| 25I-NBOH | [¹²⁵I]DOI | Radioligand Binding | <1 | [2] |

| 25H-NBOH | [¹²⁵I]DOI | Radioligand Binding | ~5 | [2] |

Note: Lower Ki values indicate higher binding affinity.

Table 2: Functional Potency and Efficacy of NBOH/NBOMe Analogs at the Human 5-HT2A Receptor

| Compound | Assay Type | Signaling Pathway | EC50 (nM) | Emax (% of 5-HT or LSD) | Reference |

| 25CN-NBOH | miniGαq Recruitment | Gq/11 | 8.6 | 123% (vs LSD) | [3][4] |

| 25CN-NBOH | β-arrestin2 Recruitment | β-arrestin | 2.8 | 150% (vs LSD) | [3][4] |

| 25I-NBOH | IP-1 Accumulation | Gq/11 | 0.51 - 1.5 | Full agonist (86-95% vs 5-HT) | [2] |

| 25H-NBOH | IP-1 Accumulation | Gq/11 | ~40 | Full agonist (86-95% vs 5-HT) | [2] |

| 25H-NBOMe | β-arrestin2 Recruitment | β-arrestin | 11.4 | 164% (vs LSD) | [5] |

| 25H-NBOMe | miniGαq Recruitment | Gq/11 | - | Lower than β-arrestin | [5] |

Note: EC50 represents the concentration of an agonist that gives half-maximal response. Emax represents the maximum response that can be achieved with the agonist.

Signaling Pathways

Activation of the 5-HT2A receptor by agonists like 25B-NBOH initiates a cascade of intracellular signaling events. The two primary pathways implicated are the canonical Gq/11 pathway and the β-arrestin pathway. The balance of activation between these pathways, known as biased agonism, is a critical determinant of the overall pharmacological effect of a ligand.[3][6][7]

Gq/11 Signaling Pathway

The canonical signaling pathway for the 5-HT2A receptor involves its coupling to the Gq/11 family of G proteins.[8][9][10] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Gq/11. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. The resulting increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of downstream cellular responses.

β-Arrestin Signaling Pathway

In addition to G protein-dependent signaling, agonist-bound 5-HT2A receptors can also engage β-arrestin proteins.[3][6][7] Following agonist-induced receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the intracellular domain of the receptor. This interaction sterically hinders further G protein coupling, leading to receptor desensitization. Furthermore, β-arrestin can act as a scaffold protein, initiating a distinct wave of signaling events independent of G proteins. This can include the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2, which are involved in regulating gene expression and cell proliferation. β-arrestin also plays a crucial role in receptor internalization via clathrin-mediated endocytosis.

Experimental Protocols

The characterization of 25B-NBOH's mechanism of action relies on a suite of specialized in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the 5-HT2A receptor.

-

Objective: To measure the displacement of a radiolabeled ligand from the 5-HT2A receptor by 25B-NBOH.

-

Cell Line: Human Embryonic Kidney (HEK) 293 or Chinese Hamster Ovary (CHO-K1) cells stably expressing the human 5-HT2A receptor.[11][12][13][14]

-

Radioligand: Typically [³H]ketanserin (an antagonist) or [¹²⁵I]DOI (an agonist).

-

Protocol:

-

Membrane Preparation: Cells are cultured to confluence, harvested, and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford or BCA assay.

-

Assay Setup: In a 96-well plate, membrane homogenate (typically 20-50 µg of protein) is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (25B-NBOH).

-

Incubation: The plate is incubated at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15][16][17][18]

-

Calcium Mobilization Assay

This functional assay measures the activation of the Gq/11 pathway by quantifying the increase in intracellular calcium concentration.

-

Objective: To determine the potency (EC50) and efficacy (Emax) of 25B-NBOH in stimulating calcium release.

-

Cell Line: CHO-K1 or HEK 293 cells stably expressing the human 5-HT2A receptor.[11][12]

-

Reagents: A calcium-sensitive fluorescent dye, such as Fluo-4 AM or Calcium-6.[19][20][21][22][23]

-

Protocol:

-

Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and allowed to adhere overnight.

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a loading buffer containing the calcium-sensitive dye for a specific time (e.g., 30-60 minutes) at 37°C.

-

Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). Baseline fluorescence is measured, and then varying concentrations of 25B-NBOH are added to the wells.

-

Fluorescence Measurement: The change in fluorescence intensity is monitored over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.

-

Data Analysis: The peak fluorescence response at each concentration of 25B-NBOH is used to generate a dose-response curve. Non-linear regression is used to determine the EC50 and Emax values.

-

IP-1 Accumulation Assay

This assay provides a more direct measure of PLC activation by quantifying the accumulation of inositol monophosphate (IP-1), a stable downstream metabolite of IP3.

-

Objective: To determine the potency (EC50) and efficacy (Emax) of 25B-NBOH in stimulating the Gq/11 pathway.

-

Technology: Homogeneous Time-Resolved Fluorescence (HTRF) based on a competitive immunoassay format (e.g., IP-One HTRF® assay kit).[24][25][26][27][28]

-

Protocol:

-

Cell Stimulation: 5-HT2A expressing cells are incubated with varying concentrations of 25B-NBOH in the presence of LiCl (which inhibits the degradation of IP-1).

-

Cell Lysis: After the stimulation period, a lysis buffer is added to the wells.

-

HTRF Reagent Addition: An HTRF detection mix containing an anti-IP-1 antibody labeled with a donor fluorophore (e.g., europium cryptate) and IP-1 labeled with an acceptor fluorophore (e.g., d2) is added to the cell lysate.

-

Incubation: The plate is incubated at room temperature to allow for the competitive binding of the labeled and unlabeled IP-1 to the antibody.

-

HTRF Reading: The plate is read on an HTRF-compatible plate reader, which measures the fluorescence emission at two wavelengths.

-

Data Analysis: The ratio of the two emission signals is calculated, which is inversely proportional to the amount of IP-1 produced by the cells. A standard curve is used to quantify the IP-1 concentration, and a dose-response curve for 25B-NBOH is generated to determine EC50 and Emax values.

-

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated 5-HT2A receptor, providing a readout for β-arrestin pathway activation and potential for biased agonism.

-

Objective: To determine the potency (EC50) and efficacy (Emax) of 25B-NBOH in recruiting β-arrestin.

-

Technology: Typically uses bioluminescence resonance energy transfer (BRET) or enzyme fragment complementation (EFC) assays, such as the NanoBiT® technology.[29][30][31][32][33]

-

Protocol (NanoBiT® Example):

-

Cell Line Engineering: A cell line is created that co-expresses the 5-HT2A receptor fused to one subunit of a split luciferase (e.g., LgBiT) and β-arrestin fused to the other complementary subunit (e.g., SmBiT).

-

Cell Plating and Stimulation: The engineered cells are plated in a white, opaque microplate. After adherence, the cells are stimulated with varying concentrations of 25B-NBOH.

-

Substrate Addition: A luciferase substrate (e.g., furimazine) is added to the wells.

-

Luminescence Measurement: The plate is read on a luminometer. The recruitment of β-arrestin to the receptor brings the two luciferase subunits into close proximity, reconstituting a functional enzyme and generating a luminescent signal.

-

Data Analysis: The luminescent signal at each concentration of 25B-NBOH is used to generate a dose-response curve, from which EC50 and Emax values are determined.

-

Conclusion

25B-NBOH hydrochloride is a powerful pharmacological tool for investigating the 5-HT2A receptor. Its high affinity and potent agonism at this receptor are mediated through the activation of both the canonical Gq/11 signaling pathway, leading to intracellular calcium mobilization, and the β-arrestin pathway, which is involved in receptor desensitization and G protein-independent signaling. The potential for biased agonism, where a ligand preferentially activates one pathway over the other, is a key area of ongoing research for 25B-NBOH and related compounds, as it may explain the diverse and complex pharmacological effects associated with 5-HT2A receptor activation. The experimental protocols detailed in this guide provide a robust framework for the continued elucidation of the intricate mechanism of action of 25B-NBOH and other novel 5-HT2A receptor ligands, which is crucial for advancing our understanding of serotonergic neurotransmission and for the development of novel therapeutics targeting this important receptor system.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. vbn.aau.dk [vbn.aau.dk]

- 7. Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure of a Hallucinogen-Activated Gq-Coupled 5-HT2A Serotonin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structure of a Hallucinogen-Activated Gq-Coupled 5-HT2A Serotonin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. genscript.com [genscript.com]

- 12. genscript.com [genscript.com]

- 13. revvity.com [revvity.com]

- 14. gensignal.pl [gensignal.pl]

- 15. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]

- 16. Graphical orientation procedure for the estimation of Kd and Bmax values of ligand binding to two receptor subpopulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. revvity.com [revvity.com]

- 18. TPC - Bmax and KD [turkupetcentre.net]

- 19. A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tools.thermofisher.cn [tools.thermofisher.cn]

- 21. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 22. content.abcam.com [content.abcam.com]

- 23. A New Robust No-Wash FLIPR Calcium Assay Kit for Screening GPCR and Calcium Channel Targets | AAT Bioquest [aatbio.com]

- 24. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]

- 25. resources.revvity.com [resources.revvity.com]

- 26. bmglabtech.com [bmglabtech.com]

- 27. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay [bio-protocol.org]

- 28. resources.revvity.com [resources.revvity.com]

- 29. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Monitoring GPCR-β-arrestin1/2 Interactions in Real Time Living Systems to Accelerate Drug Discovery [jove.com]

- 31. NanoBiT® β-Arrestin Recruitment Starter Kit [promega.com]

- 32. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [worldwide.promega.com]

- 33. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]

chemical structure and properties of 25B-NBOH hydrochloride

An In-depth Technical Guide on 25B-NBOH Hydrochloride

Abstract

25B-NBOH hydrochloride is a potent synthetic hallucinogen belonging to the N-benzylphenethylamine class of compounds. A derivative of the psychedelic phenethylamine 2C-B, it is distinguished by the addition of a 2-hydroxybenzyl group to the amine.[1][2][3] This compound is a subject of significant interest in the fields of pharmacology, toxicology, and forensic chemistry due to its high potency and selectivity as a serotonin 5-HT₂ₐ receptor agonist.[1][2][4][5][6] This document provides a comprehensive technical overview of 25B-NBOH hydrochloride, detailing its chemical structure, physicochemical properties, pharmacology, and established experimental protocols for its synthesis and analysis. The information presented is intended for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

25B-NBOH is formally known as 2-[[2-(4-bromo-2,5-dimethoxy-phenyl)ethylamino]methyl]phenol.[7] It is structurally related to other potent psychoactive substances like 25B-NBOMe.[2][7] The hydrochloride salt is the common form used for analytical reference and research purposes.[4]

Data Presentation

Quantitative data regarding the chemical and physical properties of 25B-NBOH and its hydrochloride salt have been compiled from various sources and are presented below.

Table 1: Chemical Identification of 25B-NBOH Hydrochloride

| Identifier | Value |

|---|---|

| Preferred Name | 25B-NBOH |

| Synonyms | 2C-B-NBOH, NBOH-2C-B[1][7] |

| Formal Name | 2-[[[2-(4-bromo-2,5-dimethoxyphenyl)ethyl]amino]methyl]-phenol, monohydrochloride[1][4] |

| CAS Number | 1539266-16-4[1][4][7] |

| Chemical Formula (Base) | C₁₇H₂₀BrNO₃[6][7] |

| Molecular Weight (Base) | 366.25 g/mol [6][7] |

| Chemical Formula (HCl Salt) | C₁₇H₂₀BrNO₃ • HCl[1][4] |

| Formula Weight (HCl Salt) | 402.7 g/mol [1][4][8] |

| InChI Key | POIOFOVTMBOTDN-UHFFFAOYSA-N[4] |

| SMILES | BrC1=CC(OC)=C(CCNCC2=C(O)C=CC=C2)C=C1OC.Cl[4] |

Table 2: Physicochemical and Analytical Properties of 25B-NBOH Hydrochloride

| Property | Value |

|---|---|

| Appearance | A neat solid, Crystalline Powder[1][4] |

| Purity | ≥98%[4] |

| Melting Point | 193.93 °C[9] |

| Solubility | DMF: 20 mg/ml; DMSO: 20 mg/ml; Ethanol: 20 mg/ml; Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml[1] |

| Storage Temperature | -20°C[1][4] |

| Stability | ≥ 2 years at -20°C[1] |

| UVmax | Not Determined[9] |

Pharmacology

Mechanism of Action

25B-NBOH is a potent serotonin receptor agonist with high affinity and selectivity, particularly for the 5-HT₂ₐ receptor.[2][4][6] The hallucinogenic effects of N-benzylphenethylamines are primarily mediated by their agonist activity at this receptor.[10] The interaction with the 5-HT₂ₐ receptor initiates a downstream signaling cascade that is believed to be responsible for the compound's psychedelic effects.[2][11] It is one of the most selective agonist ligands for the 5-HT₂ₐ receptor.[2]

Receptor Binding Profile

The affinity of 25B-NBOH for serotonin receptors has been quantified, demonstrating its high potency.

Table 3: Receptor Binding Affinity of 25B-NBOH

| Receptor | Affinity (pKᵢ) |

|---|---|

| 5-HT₂ₐ | 8.3[4][5][6][8] |

Note: pKᵢ is the negative logarithm of the inhibition constant (Kᵢ). A higher pKᵢ value indicates a higher binding affinity.

Signaling Pathway

Activation of the 5-HT₂ₐ receptor by an agonist like 25B-NBOH initiates a G-protein-coupled signaling cascade. The 5-HT₂ₐ receptor is coupled to the Gq/G₁₁ protein, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).

References

- 1. chemicalroute.com [chemicalroute.com]

- 2. psychonautwiki.org [psychonautwiki.org]

- 3. getmetabolite.com [getmetabolite.com]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 25B-NBOH - Wikipedia [en.wikipedia.org]

- 7. cfsre.org [cfsre.org]

- 8. 25B-NBOH hydrochloride_TargetMol [targetmol.com]

- 9. swgdrug.org [swgdrug.org]

- 10. The new psychoactive substances 25H-NBOMe and 25H-NBOH induce abnormal development in the zebrafish embryo and interact in the DNA major groove - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 25B-NBOMe - Wikipedia [en.wikipedia.org]

In Vitro Binding Affinity and Functional Profile of 25B-NBOH Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in vitro binding affinity and functional characteristics of 25B-NBOH hydrochloride, a potent serotonergic psychedelic. 25B-NBOH is a derivative of the phenethylamine 2C-B and is distinguished by an N-(2-hydroxybenzyl) substitution. This document collates available quantitative data on its receptor binding profile, details the experimental methodologies for these assessments, and illustrates the associated signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the study of serotonergic compounds and their mechanisms of action.

Introduction

25B-NBOH hydrochloride is a psychoactive compound that has gained attention within the scientific community for its potent interaction with serotonin receptors. As a member of the N-benzylphenethylamine class, its pharmacological profile is of significant interest for understanding the structure-activity relationships that govern ligand-receptor interactions at the 5-HT₂ subfamily of serotonin receptors. This guide focuses on the in vitro characterization of 25B-NBOH, providing the foundational data necessary for further research in neuropharmacology and drug development.

Receptor Binding Affinity

25B-NBOH hydrochloride exhibits high affinity for the human serotonin 5-HT₂A and 5-HT₂C receptors. The binding affinities, expressed as pKi values, are summarized in the table below. The pKi value is the negative logarithm of the inhibition constant (Ki), with a higher value indicating a stronger binding affinity.

| Receptor | pKi | Ki (nM) | Reference |

| 5-HT₂A | 8.3 | 5.01 | [1] |

| 5-HT₂C | 9.4 | 0.40 | [1] |

Table 1: In Vitro Binding Affinities of 25B-NBOH Hydrochloride at Human Serotonin 5-HT₂A and 5-HT₂C Receptors.

Functional Activity

25B-NBOH acts as a potent agonist at both the 5-HT₂A and 5-HT₂C receptors. Its functional potency is typically determined through in vitro assays that measure the cellular response following receptor activation, such as calcium mobilization.

| Receptor | Functional Assay | pEC₅₀ | EC₅₀ (nM) | Reference |

| 5-HT₂A | Calcium Mobilization | 8.8 | 1.58 | [1] |

| 5-HT₂C | Calcium Mobilization | 9.1 | 0.79 | [1] |

Table 2: In Vitro Functional Potency of 25B-NBOH Hydrochloride at Human Serotonin 5-HT₂A and 5-HT₂C Receptors.

Experimental Protocols

The data presented in this guide are derived from established in vitro pharmacological assays. The following sections detail the methodologies for determining the binding affinity and functional activity of 25B-NBOH hydrochloride.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. These assays involve the use of a radiolabeled ligand that is known to bind to the receptor of interest and measuring the ability of the test compound (25B-NBOH) to displace the radioligand.

Workflow for Radioligand Binding Assay

Detailed Protocol:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT₂A or 5-HT₂C receptor are cultured in appropriate media.

-

Membrane Preparation: Cells are harvested, and cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Binding Reaction: Cell membranes are incubated with a specific radioligand ([³H]ketanserin for 5-HT₂A or [³H]mesulergine for 5-HT₂C) and a range of concentrations of 25B-NBOH hydrochloride. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., ketanserin or mianserin).

-

Incubation: The reaction mixtures are incubated to allow for binding to reach equilibrium (e.g., 30 minutes at 37°C).

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

-

Quantification: The amount of radioactivity on the filters is measured using a liquid scintillation counter.

-

Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the logarithm of the 25B-NBOH concentration. The IC₅₀ (the concentration of 25B-NBOH that inhibits 50% of specific radioligand binding) is determined from these curves. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Functional Assay

Calcium mobilization assays are used to determine the functional potency of an agonist. Activation of Gq-coupled receptors, such as 5-HT₂A and 5-HT₂C, leads to an increase in intracellular calcium levels. This change can be measured using calcium-sensitive fluorescent dyes.

Workflow for Calcium Mobilization Assay

Detailed Protocol:

-

Cell Culture and Plating: HEK293 cells expressing the receptor of interest are seeded into 96-well microplates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution.

-

Assay: The cell plate is placed in a fluorescence imaging plate reader (FLIPR). Varying concentrations of 25B-NBOH hydrochloride are added to the wells, and the fluorescence intensity is measured over time.

-

Data Analysis: The increase in fluorescence, which corresponds to the increase in intracellular calcium, is plotted against the logarithm of the 25B-NBOH concentration to generate a concentration-response curve. The EC₅₀ value, which represents the concentration of the agonist that produces 50% of the maximal response, is determined from this curve.

Signaling Pathways

Activation of the 5-HT₂A and 5-HT₂C receptors by an agonist like 25B-NBOH initiates a cascade of intracellular events. Both receptors are primarily coupled to the Gq/11 family of G-proteins.

5-HT₂A Receptor Signaling

Upon agonist binding, the 5-HT₂A receptor undergoes a conformational change, leading to the activation of the Gq/11 protein. The activated α-subunit of Gq/11 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca²⁺) into the cytosol. DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.

5-HT₂A Receptor Gq Signaling Pathway

5-HT₂C Receptor Signaling

Similar to the 5-HT₂A receptor, the 5-HT₂C receptor primarily couples to the Gq/11 signaling pathway, leading to the activation of PLC and subsequent increases in intracellular calcium and activation of PKC. Some studies suggest that the 5-HT₂C receptor can also couple to Gi/o proteins, which would lead to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. However, the Gq/11 pathway is considered its primary mode of signal transduction.

5-HT₂C Receptor Signaling Pathways

Conclusion

25B-NBOH hydrochloride is a high-affinity, potent agonist at both the 5-HT₂A and 5-HT₂C receptors. The in vitro data clearly demonstrate its significant interaction with these key targets in the central nervous system. The detailed experimental protocols provided in this guide offer a framework for the consistent and reproducible in vitro characterization of 25B-NBOH and related compounds. A thorough understanding of its receptor binding profile and functional activity is essential for elucidating its pharmacological effects and for the rational design of future selective serotonergic ligands. Further research is warranted to explore the full receptor selectivity profile of 25B-NBOH and to investigate the potential for biased agonism at its target receptors.

References

The Advent of a Potent Psychedelic: A Technical Guide to the Discovery and Synthesis of 25B-NBOH

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and pharmacological profile of 25B-NBOH, a potent synthetic psychedelic of the NBOH class. First synthesized in 2011 by Martin Hansen at the University of Copenhagen, 25B-NBOH is a derivative of the phenethylamine 2C-B and has emerged as a significant compound of interest in psychedelic research due to its high potency as a serotonin 5-HT2A and 5-HT2C receptor agonist.[1] This document details the historical context of its development, provides a step-by-step synthesis protocol, presents its pharmacological data in a structured format, and visualizes its synthetic pathway and presumed intracellular signaling cascade.

Discovery and Historical Context

The development of 25B-NBOH is rooted in the extensive structure-activity relationship studies of phenethylamine psychedelics. The parent compound, 2C-B (4-bromo-2,5-dimethoxyphenethylamine), was first synthesized by Alexander Shulgin. The subsequent exploration of N-benzyl derivatives of phenethylamines, known as the NBOMe series, by researchers like Ralf Heim, led to compounds with significantly increased potency at the 5-HT2A receptor.

25B-NBOH, or 2C-B-NBOH, was first synthesized and documented in 2011 by Martin Hansen as part of his doctoral research at the University of Copenhagen, which focused on the design and synthesis of selective serotonin receptor agonists for positron emission tomography (PET) imaging. It emerged as a compound of interest on the designer drug market in Europe around June 2016 and was first formally identified in the United States in November 2022.[2]

Synthesis of 25B-NBOH

An expeditious and effective synthesis of 25B-NBOH has been reported, commencing from 2,5-dimethoxybenzaldehyde.[3] The overall synthetic approach involves a four-step process: a Henry reaction, reduction of the nitroalkene, bromination of the aromatic ring, and a final reductive amination to introduce the N-(2-hydroxybenzyl) moiety.

Experimental Protocol: Synthesis of 25B-NBOH

Step 1: Synthesis of (E)-1-(2,5-dimethoxyphenyl)-2-nitroethene

-

To a solution of 2,5-dimethoxybenzaldehyde and nitromethane in acetic acid, ammonium acetate is added.

-

The mixture is heated at reflux for a specified period.

-

Upon cooling, the product crystallizes and is collected by filtration, washed, and dried to yield the nitroalkene intermediate.

Step 2: Synthesis of 2-(2,5-dimethoxyphenyl)ethan-1-amine

-

The nitroalkene from the previous step is dissolved in a suitable solvent like tetrahydrofuran (THF).

-

This solution is added dropwise to a stirred suspension of a reducing agent, such as lithium aluminum hydride (LiAlH4), in THF at 0°C.

-

The reaction is stirred at room temperature and then refluxed.

-

After workup with water and sodium hydroxide, the organic layer is separated, dried, and the solvent is evaporated to yield the phenethylamine intermediate.

Step 3: Synthesis of 2-(4-bromo-2,5-dimethoxyphenyl)ethan-1-amine (2C-B)

-

The 2-(2,5-dimethoxyphenyl)ethan-1-amine is dissolved in glacial acetic acid.

-

A solution of bromine in glacial acetic acid is added dropwise while maintaining a low temperature.

-

The reaction mixture is stirred at room temperature.

-

The product, 2C-B, is precipitated by the addition of a base and collected.

Step 4: Synthesis of 25B-NBOH

-

To a solution of 2-(4-bromo-2,5-dimethoxyphenyl)ethan-1-amine (2C-B) in a solvent such as methanol, salicylaldehyde is added.

-

The mixture is stirred to form the imine intermediate.

-

A reducing agent, typically sodium borohydride (NaBH4), is added portion-wise.

-

The reaction is stirred until completion, followed by quenching, extraction with an organic solvent, and purification by chromatography to yield 25B-NBOH.

Caption: Synthetic pathway of 25B-NBOH from 2,5-dimethoxybenzaldehyde.

Pharmacological Profile

25B-NBOH is a potent agonist at serotonin 5-HT2A and 5-HT2C receptors, which is believed to be the primary mechanism underlying its psychedelic effects. Its pharmacological activity is comparable to the better-known 25B-NBOMe.

Receptor Binding and Functional Activity

The following tables summarize the quantitative pharmacological data for 25B-NBOH and the closely related 25I-NBOH, which provides insight into its functional activity.

Table 1: Receptor Binding Affinity of 25B-NBOH

| Receptor | pKi | Reference |

| 5-HT2A | 8.3 | [1] |

| 5-HT2C | 9.4 | [1] |

Table 2: Functional Activity of the Related Compound 25I-NBOH

| Receptor | Assay | EC50 (nM) | Emax (% of 5-HT) | Reference |

| 5-HT2A | Inositol Phosphate Accumulation | 0.51 - 1.5 | 85.9 - 95.1 | [4] |

| 5-HT2C | Inositol Phosphate Accumulation | High Potency (similar to LSD) | Full Agonist | [4] |

Note: Data for 25I-NBOH is presented as a proxy for 25B-NBOH's functional activity due to the high structural and pharmacological similarity between these compounds.

Signaling Pathways

Activation of the 5-HT2A receptor by agonists like 25B-NBOH is known to initiate intracellular signaling through multiple pathways. The canonical pathway involves the coupling to the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). Additionally, 5-HT2A receptor activation can also lead to the recruitment of β-arrestin 2 (βarr2), which can mediate G-protein independent signaling and receptor desensitization. Studies on the related compound 25CN-NBOH have confirmed its engagement with both the Gq and β-arrestin pathways.[1][5][6]

Caption: Presumed signaling pathway of 25B-NBOH via the 5-HT2A receptor.

Conclusion

25B-NBOH represents a significant development in the field of serotonergic psychedelics, demonstrating high potency and selectivity for 5-HT2A and 5-HT2C receptors. Its well-defined synthesis and potent pharmacological activity make it a valuable tool for researchers investigating the therapeutic potential of psychedelics and for professionals in drug development exploring novel mechanisms of action for neuropsychiatric disorders. The detailed information provided in this whitepaper serves as a foundational resource for further scientific inquiry into this compelling molecule.

References

- 1. Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cfsre.org [cfsre.org]

- 3. repositorio.ufmg.br [repositorio.ufmg.br]

- 4. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Receptor Selectivity Profile of 25B-NBOH Hydrochloride

This technical guide provides a comprehensive overview of the receptor selectivity profile of 25B-NBOH hydrochloride, a potent hallucinogenic phenethylamine derivative. The information presented herein is intended for an audience with a strong background in pharmacology, neuroscience, and drug development.

Introduction

25B-NBOH (also known as 2C-B-NBOH or NBOH-2C-B) is a synthetic psychedelic substance derived from 2C-B.[1][2] It is a potent agonist at serotonin receptors, particularly the 5-HT2A subtype, which is believed to mediate its hallucinogenic effects.[1][2][3] Understanding the full receptor selectivity profile of 25B-NBOH is crucial for elucidating its mechanism of action, predicting its physiological and toxicological effects, and guiding the development of novel therapeutic agents targeting the serotonergic system.

Receptor Binding and Functional Activity Profile

25B-NBOH is a potent and selective agonist for the 5-HT2A receptor.[1] It exhibits high affinity for both the 5-HT2A and 5-HT2C receptors, with pKi values of 8.3 and 9.4, respectively.[2][4] In functional assays, 25B-NBOH demonstrates potent agonism at the 5-HT2A receptor, with a pEC50 value of 9.87 nM.[1] The following table summarizes the available quantitative data on the receptor binding and functional activity of 25B-NBOH and related compounds.

| Compound | Receptor | Assay Type | Value | Units | Reference |

| 25B-NBOH | 5-HT2A | pKi | 8.3 | [2][4] | |

| 5-HT2C | pKi | 9.4 | [2][4] | ||

| 5-HT2A | pEC50 | 9.87 | nM | [1] | |

| 5-HT2A | pKi | 0.061 | nM | [1] | |

| 25I-NBOH | 5-HT2A | EC50 | 0.511 | nM | [5] |

| 25CN-NBOH | 5-HT2A | Ki | - | - | [6] |

| 5-HT2C | Ki | - | - | [6] | |

| 5-HT2A | EC50 (βarr2) | 2.8 | nM | [7][8] | |

| 5-HT2A | EC50 (miniGαq) | 8.6 | nM | [7][8] | |

| 25B-NBOMe | 5-HT2A | Ki | 0.5 | nM | [9] |

| 5-HT2B | Ki | 10 | nM | [9] | |

| 5-HT2C | Ki | 6.2 | nM | [9] |

Experimental Protocols

The data presented in this guide are derived from various in vitro experimental techniques. The following sections provide an overview of the methodologies for two key types of assays used to characterize the receptor selectivity profile of 25B-NBOH.

Radioligand binding assays are used to determine the affinity of a ligand for a specific receptor. This is typically expressed as the inhibition constant (Ki).

Objective: To determine the binding affinity (Ki) of 25B-NBOH for the 5-HT2A receptor.

Materials:

-

Membrane preparations from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 cells).[10]

-

25B-NBOH hydrochloride.

-

Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[12]

-

96-well filter plates.[13]

-

Scintillation counter.[13]

Procedure:

-

Membrane Preparation: Frozen cell pellets containing the 5-HT2A receptor are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.[12]

-

Assay Setup: In a 96-well plate, membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (25B-NBOH).[12]

-

Incubation: The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[12]

-

Filtration: The incubation is terminated by rapid filtration through a 96-well filter plate to separate the bound from the free radioligand. The filters are then washed with ice-cold wash buffer.[12]

-

Counting: The radioactivity retained on the filters is measured using a scintillation counter.[12]

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[12]

Calcium flux assays are functional assays used to measure the increase in intracellular calcium concentration following receptor activation. This is a common method for assessing the potency and efficacy of Gq-coupled receptor agonists like 25B-NBOH.[14]

Objective: To determine the functional potency (EC50) and efficacy of 25B-NBOH at the 5-HT2A receptor.

Materials:

-

Cells expressing the human 5-HT2A receptor (e.g., U2OS or CHO cells).[14]

-

Calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fluo-4 AM).[15][16]

-

25B-NBOH hydrochloride.

-

Assay buffer or cell culture medium.

-

Fluorometric imaging plate reader (e.g., FLIPR or FlexStation).[16]

Procedure:

-

Cell Plating: Cells are plated in a 96-well or 384-well black-walled, clear-bottom plate and allowed to adhere overnight.[16]

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive dye for a specific period (e.g., 1 hour at 37°C).[16]

-

Compound Addition: The plate is placed in a fluorometric imaging plate reader. After establishing a baseline fluorescence reading, varying concentrations of 25B-NBOH are added to the wells.[16]

-

Signal Detection: The fluorescence intensity is measured over time to monitor the change in intracellular calcium concentration.

-

Data Analysis: The data are analyzed to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response. Efficacy is determined by comparing the maximal response induced by 25B-NBOH to that of a reference full agonist.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathway of 25B-NBOH at the 5-HT2A receptor and a typical experimental workflow for determining receptor affinity.

Caption: 5-HT2A Receptor Signaling Pathway

References

- 1. psychonautwiki.org [psychonautwiki.org]

- 2. 25B-NBOH - Wikipedia [en.wikipedia.org]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. 25B-NBOH [medbox.iiab.me]

- 5. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 25B-NBOMe - Wikipedia [en.wikipedia.org]

- 10. reactionbiology.com [reactionbiology.com]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 15. bu.edu [bu.edu]

- 16. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]

A Technical Guide to the Neurochemical Properties of N-Benzylphenethylamines

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-benzylphenethylamines, commonly known as NBOMes, represent a class of potent serotonergic compounds derived from the 2C family of phenethylamines. The addition of an N-benzyl group to the phenethylamine core structure dramatically increases binding affinity and functional potency, particularly at the serotonin 2A (5-HT2A) receptor.[1][2][3] These compounds, such as the widely studied 25I-NBOMe, exhibit subnanomolar affinity for the 5-HT2A receptor and are potent agonists.[1][4] Their primary mechanism of action involves the activation of the Gq/11-coupled 5-HT2A receptor, initiating a downstream signaling cascade that is believed to mediate their profound effects on perception and cognition.[2][5][6] This guide provides a detailed overview of the neurochemical properties of these compounds, including receptor binding data, functional activity, and the experimental protocols used for their characterization.

Core Neurochemical Characteristics

The defining feature of N-benzylphenethylamines is their high affinity and selectivity for the 5-HT2A receptor.[7] The N-(2-methoxybenzyl) substitution, in particular, has been shown to increase affinity for the 5-HT2A receptor by orders of magnitude compared to their non-benzylated parent compounds.[2] For instance, 25I-NBOMe has a reported affinity (Ki) for the human 5-HT2A receptor as low as 0.044 nM.[4]

While the 5-HT2A receptor is the primary target, many NBOMes also display significant affinity for other 5-HT2 receptor subtypes, including 5-HT2B and 5-HT2C.[4][8][9] Some compounds in this class also interact with adrenergic (α1 and α2), dopaminergic (D1, D2, D3), and histamine (H1) receptors, as well as monoamine transporters, though typically with lower affinity.[10][11] This broader receptor interaction profile may contribute to the complex and sometimes severe physiological effects reported, such as tachycardia, hypertension, and seizures.[1][10]

Functionally, N-benzylphenethylamines act as potent, often full, agonists at the 5-HT2A receptor.[4][12] Their agonism at this receptor is responsible for characteristic psychedelic effects, such as the head-twitch response observed in rodent models.[4]

Quantitative Data: Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, in nM) of selected N-benzylphenethylamines at key human serotonin receptors. Lower Ki values indicate higher binding affinity.

| Compound | 5-HT2A Ki (nM) | 5-HT2B Ki (nM) | 5-HT2C Ki (nM) |

| 25I-NBOMe | 0.044 - 0.6[4] | 1.91 - 130[4] | 1.03 - 4.6[4] |

| 25B-NBOMe | 0.13[2] | 4.4[2] | 0.94[2] |

| 25C-NBOMe | 0.061[2] | 7.3[2] | 1.1[2] |

| 25H-NBOMe | 1.8[9] | 114[9] | 16[9] |

| 25D-NBOMe | 0.17[9] | 2.05[9] | 0.45[9] |

| 25E-NBOMe | 0.22[9] | 1.11[9] | 0.38[9] |

| 25N-NBOMe | 0.48[9] | 6.5[9] | 2.9[9] |

| 25I-NBOH | 0.58[9] | 1.91[9] | 2.4[9] |

Data compiled from multiple sources. Values can vary based on experimental conditions.

Signaling and Experimental Workflows

Primary Signaling Pathway

The predominant mechanism of action for psychoactive N-benzylphenethylamines is the activation of the 5-HT2A receptor, which is coupled to the Gq/11 G-protein.[5][6] This initiates a canonical signaling cascade involving phospholipase C (PLC), leading to the production of second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][6] This cascade results in the release of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC).[6]

Caption: Canonical 5-HT2A receptor Gq signaling pathway activated by NBOMe agonists.

Experimental Workflow: Radioligand Binding Assay

Determining the binding affinity (Ki) of a compound for a specific receptor is a fundamental step in neurochemical profiling. A common method is the competitive radioligand binding assay.

Caption: General workflow for a competitive radioligand binding assay.

Experimental Protocols

Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol outlines a method to determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a known radioligand from the 5-HT2A receptor.

Objective: To determine the binding affinity (Ki) of N-benzylphenethylamines at the human 5-HT2A receptor.

Materials:

-

Receptor Source: Cell membranes prepared from Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT2A receptor.[2]

-

Radioligand: [³H]ketanserin or [¹²⁵I]DOI are commonly used.[9][13] The concentration should be at or near the Kd for the receptor.

-

Test Compounds: N-benzylphenethylamine derivatives of interest, dissolved to create a range of concentrations.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known 5-HT2A ligand, such as unlabeled ketanserin or serotonin.[15]

-

Apparatus: 96-well microfilter plates (e.g., GF/B or GF/C filters), vacuum filtration manifold, liquid scintillation counter.[16][17]

Procedure:

-

Membrane Preparation:

-

Assay Setup (in 96-well plate):

-

Each well will have a final volume of 250 µL.[17]

-

Add assay buffer, the cell membrane preparation (50-100 µg protein), a fixed concentration of the radioligand, and varying concentrations of the test compound.[14]

-

For determining non-specific binding, the test compound is replaced with the non-specific binding control ligand. For total binding, the test compound is replaced with assay buffer.

-

-

Incubation:

-

The plate is incubated, typically for 60 minutes at 30°C or room temperature, to allow the binding to reach equilibrium.[17]

-

-

Filtration:

-

The incubation is terminated by rapid vacuum filtration through the filter plate. This separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand (which passes through).[17]

-

Filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[17]

-

-

Quantification:

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding (DPM) from the total binding (DPM).

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.[2]

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[2]

-

References

- 1. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 25I-NBOMe - Wikipedia [en.wikipedia.org]

- 5. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 6. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 25-NB - Wikipedia [en.wikipedia.org]

- 8. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. psilosybiini.info [psilosybiini.info]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 16. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. giffordbioscience.com [giffordbioscience.com]

Preclinical Toxicological Profile of 25B-NBOH: An In-Depth Technical Guide

Disclaimer: This document summarizes the currently available preclinical toxicological data for 25B-NBOH. It is intended for researchers, scientists, and drug development professionals. The information provided is for scientific and informational purposes only. 25B-NBOH is a potent psychoactive substance, and its use may be associated with significant health risks.

Executive Summary

25B-NBOH (2-{[2-(4-bromo-2,5-dimethoxyphenyl)ethylamino]methyl}phenol) is a synthetic hallucinogen and a potent agonist of the serotonin 5-HT2A receptor.[1][2] Despite numerous clinical case reports of acute toxicity in humans, comprehensive preclinical toxicological data for 25B-NBOH remain remarkably scarce in the scientific literature. Human case series describe a range of adverse effects including sympathomimetic toxicity, hallucinations, seizures, acute kidney injury, and rhabdomyolysis following exposure.[3][4] This guide provides an in-depth overview of the available preclinical data, drawing from studies on close structural analogs where necessary to build a more complete toxicological profile. The primary focus is on quantitative data, detailed experimental methodologies, and the elucidation of potential mechanisms of toxicity.

Quantitative Toxicology Data

Due to the limited preclinical research on 25B-NBOH, quantitative toxicity data such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level) in common animal models are not available in the published literature. However, a study on the structurally related compound 25H-NBOH in a zebrafish embryo model provides valuable insights into its potential developmental toxicity.

| Compound | Animal Model | Endpoint | Value (µg/mL) |

| 25H-NBOH | Zebrafish (Danio rerio) Embryos | LC50 | 43 |

Table 1: Acute Toxicity of the 25B-NBOH analog, 25H-NBOH, in a Zebrafish Embryo Model.[5]

Experimental Protocols

Zebrafish Embryo Acute Toxicity Test (based on OECD Guideline 236)

This protocol outlines the methodology used to determine the acute toxicity of 25H-NBOH in zebrafish embryos, which can be adapted for the study of 25B-NBOH.[5]

1. Animal Model and Husbandry:

-

Adult zebrafish (Danio rerio) are maintained in a controlled environment.

-

Embryos are obtained through natural spawning and collected within 3 hours post-fertilization (hpf).

2. Test Substance Preparation:

-

A stock solution of the test compound (e.g., 25H-NBOH) is prepared.

-

Serial dilutions are made to achieve the desired test concentrations.

3. Experimental Procedure:

-

Healthy, fertilized embryos are selected and distributed into 24-well plates, with 20 embryos per well.

-

Embryos are exposed to a range of concentrations of the test substance or a control medium (E3 medium).

-

The plates are incubated at a controlled temperature (e.g., 28°C) for a period of 96 hours.

4. Endpoint Evaluation:

-

Mortality is assessed at 24, 48, 72, and 96 hours post-exposure. Indicators of lethality include coagulation of the embryo, lack of somite formation, non-detachment of the tail, and absence of heartbeat.

-

Sub-lethal effects, such as spine malformation, delayed egg hatching, body malformation, otolith malformation, pericardial edema, and blood clotting, are also recorded.[5]

5. Data Analysis:

-

The LC50 value is calculated using appropriate statistical methods (e.g., probit analysis).

Neurotoxicity Assessment in Organotypic Hippocampal Cultures

This protocol describes a method to assess the neurotoxic effects of NBOH compounds using an ex vivo model.[6][7]

1. Culture Preparation:

-

Hippocampal slices are prepared from postnatal day 7-10 rodents.

-

Slices are cultured on membrane inserts in a nutrient-rich medium.

2. Drug Exposure:

-

After a stabilization period, the cultures are exposed to the test compound (e.g., 25H-NBOH at 0.5 µM) for a defined period (e.g., 7 days).

3. Immunofluorescence and Confocal Microscopy:

-

Following exposure, the slices are fixed, permeabilized, and stained with antibodies against neuronal markers (e.g., NeuN for mature neurons) and markers for neurogenesis.

-

Confocal microscopy is used to visualize and quantify changes in neuronal density and morphology.

4. Transcriptome Analysis:

-

RNA is extracted from the hippocampal slices.

-

RNA sequencing (RNA-Seq) is performed to analyze changes in gene expression profiles.

-

Bioinformatic analysis is used to identify differentially expressed genes and affected signaling pathways.

Signaling Pathways in 25B-NBOH Toxicity

5-HT2A Receptor Signaling

The primary pharmacological target of 25B-NBOH is the 5-HT2A receptor, a G-protein coupled receptor (GPCR).[1][2] Its activation is believed to mediate the hallucinogenic effects and contribute to the toxicological profile of the compound.

WNT/Beta-catenin Signaling in Neurotoxicity

Studies on 25H-NBOH in organotypic hippocampal cultures have implicated the WNT/beta-catenin signaling pathway in its neurotoxic effects.[7] Activation of this pathway was observed, which is associated with neurogenesis.

Discussion and Future Directions

The current body of preclinical research on the toxicology of 25B-NBOH is insufficient to conduct a thorough risk assessment. The sympathomimetic and serotonergic effects observed in human case reports are consistent with its known pharmacology as a potent 5-HT2A agonist. However, the mechanisms underlying severe adverse effects such as seizures and organ damage remain to be elucidated.

Future preclinical studies should prioritize:

-

Acute and chronic toxicity studies in rodent models to determine LD50, identify target organs of toxicity, and establish a dose-response relationship for adverse effects.

-

Safety pharmacology studies to assess the effects of 25B-NBOH on cardiovascular, respiratory, and central nervous system function.

-

In vitro studies to investigate potential cardiotoxicity (e.g., using hERG assays) and neurotoxicity in more detail.

-

Genotoxicity and carcinogenicity studies to evaluate the potential for long-term adverse health effects.

A more robust preclinical toxicological profile is essential for understanding the full spectrum of risks associated with 25B-NBOH and for informing public health and regulatory responses to this emerging class of synthetic drugs.

References

- 1. psychonautwiki.org [psychonautwiki.org]

- 2. 25B-NBOH - Wikipedia [en.wikipedia.org]

- 3. A cluster of 25B-NBOH poisonings following exposure to powder sold as lysergic acid diethylamide (LSD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The new psychoactive substances 25H-NBOMe and 25H-NBOH induce abnormal development in the zebrafish embryo and interact in the DNA major groove - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neurotoxic effects of hallucinogenic drugs 25H-NBOMe and 25H-NBOH in organotypic hippocampal cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Metabolic Fate of 25B-NBOH in Human Liver Microsomes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of the novel psychoactive substance 25B-NBOH when incubated with human liver microsomes (HLMs). The information presented herein is crucial for understanding its biotransformation, identifying potential biomarkers for intake, and elucidating its pharmacological and toxicological profiles.

Introduction

25B-NBOH (2-(((4-bromo-2,5-dimethoxyphenethyl)amino)methyl)phenol) is a potent hallucinogenic N-benzylphenethylamine that has emerged in the recreational drug market. Understanding its metabolism is critical for forensic toxicology, clinical diagnostics, and drug development. In vitro studies using human liver microsomes are a cornerstone for predicting in vivo metabolic pathways. These preparations contain a high concentration of cytochrome P450 (CYP450) enzymes, which are primary drivers of phase I metabolism for a vast array of xenobiotics.

Core Metabolic Pathways

The biotransformation of 25B-NBOH in human liver microsomes is extensive, involving several key enzymatic reactions. The primary metabolic pathways include O-demethylation, hydroxylation, dehydrogenation, and N-dealkylation. Subsequent phase II metabolism, primarily glucuronidation, has also been observed.[1][2][3]

Phase I Metabolism

Phase I reactions introduce or expose functional groups on the parent molecule, generally increasing its polarity. For 25B-NBOH, the following phase I biotransformations are predominant:

-

Hydroxylation: The addition of a hydroxyl (-OH) group is a major metabolic route. Monohydroxylated metabolites are the most abundant products detected.[1][3]

-

Dehydrogenation: The removal of hydrogen atoms, leading to the formation of a double bond, is another significant pathway.[1][3]

-

O-Demethylation: The removal of a methyl group from one of the methoxy substituents on the phenethylamine ring.[2][4]

-

N-Dealkylation: Cleavage of the N-benzyl bond, which can result in the formation of 2C-B, a known psychoactive phenethylamine.[4]

-

Oxidative Transformations: Further oxidation can lead to the formation of ketone or carboxylate functionalities.[1]

Phase II Metabolism

Phase II reactions involve the conjugation of the parent drug or its phase I metabolites with endogenous molecules, further increasing water solubility and facilitating excretion.

-

Glucuronidation: The attachment of glucuronic acid is a key phase II pathway for 25B-NBOH and its metabolites.[1][2]

Quantitative Analysis of 25B-NBOH Metabolites

Quantitative analysis of the metabolites formed in human liver microsomes provides insight into the most prominent metabolic pathways. The following table summarizes the relative abundance of the major metabolites of 25B-NBOH based on their peak area ratios in analytical studies.

| Metabolite ID | Proposed Biotransformation | Peak Area Ratio (%) | Reference |

| B2-1 | Monohydroxylation | 56.61 | [1][3] |

| B2-2 | Monohydroxylation | 17.43 | [1][3] |

| B6 | Dehydrogenation | 17.78 | [1][3] |

Experimental Protocols

The following sections detail the typical methodologies employed for the in vitro metabolism studies of 25B-NBOH in human liver microsomes.

Incubation with Human Liver Microsomes

-

Microsomes: Pooled human liver microsomes (pHLMs) are utilized to average out inter-individual variability in enzyme expression.

-

Incubation Mixture: A typical incubation mixture contains 25B-NBOH, pHLMs, and a buffered solution (e.g., phosphate buffer, pH 7.4).

-

Cofactors: The reaction is initiated by the addition of an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to support CYP450 activity. For studying phase II metabolism, cofactors such as UDPGA (uridine 5'-diphospho-glucuronic acid) are included.

-

Incubation Conditions: The mixture is incubated at 37°C for a specified period, typically up to 180 minutes.[1]

-

Reaction Termination: The reaction is quenched by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.[1]

Analytical Methodology: UHPLC-Q-Exactive Orbitrap MS

-

Sample Preparation: After quenching, the sample is centrifuged to remove precipitated proteins, and the supernatant is collected for analysis.

-

Chromatography: The separation of the parent drug and its metabolites is achieved using ultra-high-performance liquid chromatography (UHPLC). A common mobile phase system consists of a gradient of ammonium formate in water and acetonitrile with formic acid.[4]

-

Mass Spectrometry: Detection and identification of metabolites are performed using a high-resolution mass spectrometer, such as a Quadrupole-Exactive Orbitrap mass spectrometer (Q-Exactive Orbitrap MS). This allows for accurate mass measurements and fragmentation analysis to elucidate the structures of the metabolites.[1]

-

Data Analysis: The acquired data is processed to identify potential metabolites by comparing the mass-to-charge ratios (m/z) of peaks in the test samples with those in control samples.

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways of 25B-NBOH and a typical experimental workflow for its in vitro metabolism study.

Caption: Phase I and II metabolic pathways of 25B-NBOH.

Caption: Experimental workflow for in vitro metabolism study.

Conclusion

The in vitro metabolism of 25B-NBOH in human liver microsomes is characterized by extensive phase I and phase II biotransformations. The primary metabolic pathways are hydroxylation and dehydrogenation, leading to the formation of abundant metabolites that can serve as biomarkers for confirming intake. A thorough understanding of these metabolic pathways is essential for the forensic and clinical assessment of 25B-NBOH exposure and for advancing research into its pharmacological and toxicological effects. The provided experimental protocols and analytical methods serve as a guide for researchers investigating the metabolism of this and other novel psychoactive substances.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 25B-NBOH Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the detection and quantification of 25B-NBOH hydrochloride, a potent synthetic hallucinogen. The protocols detailed below are based on established forensic and analytical chemistry practices.

Introduction

25B-NBOH (2-{[2-(4-bromo-2,5-dimethoxyphenyl)ethylamino]methyl}phenol) is a derivative of the phenethylamine psychedelic 2C-B.[1][2] It is a potent agonist at the serotonin 5-HT2A and 5-HT2C receptors, which are responsible for its hallucinogenic effects.[1][3] The hydrochloride salt is a common form in which this compound is found. Accurate and reliable analytical methods are crucial for its identification and quantification in both seized materials and biological specimens. A significant challenge in the analysis of 25B-NBOH is its thermal instability, which can lead to misidentification if not addressed properly.[4][5][6]

Analytical Methods Overview

Several analytical techniques can be employed for the detection and characterization of 25B-NBOH hydrochloride. The choice of method depends on the sample matrix, the required sensitivity, and the purpose of the analysis (e.g., qualitative identification vs. quantitative determination). The primary methods include:

-

Liquid Chromatography-Mass Spectrometry (LC-MS) : This is the preferred method for the analysis of 25B-NBOH due to its ability to analyze the compound without derivatization, thus avoiding thermal degradation.[1][4][7]

-

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS can be used for the analysis of 25B-NBOH; however, due to its thermolabile nature, derivatization is required to prevent its breakdown into 2C-B in the hot injector port.[5][6][8]

-

Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR) : This technique provides a rapid, non-destructive preliminary identification based on the compound's infrared absorption spectrum.[4][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for the unambiguous structural elucidation of 25B-NBOH.[8][9]

Quantitative Data Summary

The following table summarizes the available quantitative data for the analysis of NBOH and related NBOMe compounds. Specific quantitative validation data for 25B-NBOH is limited in the public domain; therefore, data for structurally similar compounds are also included for reference.

| Analytical Method | Analyte(s) | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Reference(s) |

| LC-MS/MS | 25B-NBOMe, 25C-NBOMe, 25I-NBOMe, 25H-NBOMe, 25C-NBOH, 25B-NBOH, 25I-NBOH, 25H-NBOH | Urine | 0.5 - 1 ng/mL | Not Specified | Not Specified | [10] |

| UPLC-MS/MS | 25B-NBOMe, 25C-NBOMe, 25D-NBOMe, 25H-NBOMe, 25I-NBOMe, 25T2-NBOMe | Whole Blood, Plasma, Urine | Not Specified | 0.01 - 0.02 ng/mL | 0.01 - 20 ng/mL | [2][11] |

| UPLC-MS/MS | 25B-NBOMe | Postmortem Heart Blood | Not Specified | Not Specified | Not Specified | [12] |

Experimental Protocols

Protocol 1: Analysis of 25B-NBOH in Seized Material by LC-MS/MS